![molecular formula C18H25ClFN3O2 B2395033 1-[3-[(3S,4S)-3-Amino-4-(4-fluorophenyl)piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one;hydrochloride CAS No. 2418596-68-4](/img/structure/B2395033.png)

1-[3-[(3S,4S)-3-Amino-4-(4-fluorophenyl)piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

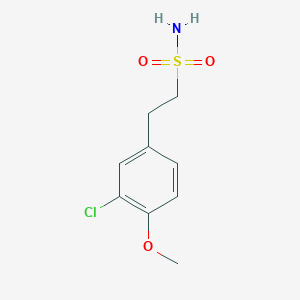

1-[3-[(3S,4S)-3-Amino-4-(4-fluorophenyl)piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one;hydrochloride is a synthetic organic compound with potential applications in various fields including chemistry, biology, medicine, and industry. The compound features a pyrrolidin-2-one core substituted with a complex side chain that includes a fluorophenyl group and a piperidine ring. Its multifunctional nature offers a range of reactivity and interactions, making it a candidate for numerous scientific explorations.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 1-[3-[(3S,4S)-3-Amino-4-(4-fluorophenyl)piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one;hydrochloride typically involves multi-step organic synthesis. Here’s a simplified pathway:

Synthesis of the piperidine intermediate:

Starting with 4-fluorophenylacetonitrile, a piperidine ring is constructed through catalytic hydrogenation and subsequent cyclization.

The intermediate piperidine is then functionalized to introduce the amino group.

Formation of the pyrrolidin-2-one core:

An appropriate precursor, such as gamma-butyrolactone, undergoes ring-opening reactions.

The resulting compound is subjected to acylation to form the pyrrolidin-2-one ring.

Coupling of the intermediates:

The piperidine intermediate and the pyrrolidin-2-one intermediate are coupled using peptide bond-forming reactions, typically employing amide bond coupling agents like EDCI/HOBt under mild conditions.

Hydrochloride salt formation:

The final product is converted to its hydrochloride salt by treatment with hydrochloric acid, improving its stability and solubility.

Industrial Production Methods: For industrial scale production, the synthesis would involve optimization of reaction conditions to ensure high yield and purity. This includes:

Batch or continuous flow reactors to handle large-scale reactions.

Catalysis and purification steps tailored to minimize byproducts and maximize efficiency.

Process analytical technologies (PAT) to monitor reaction progress and product quality.

Analyse Des Réactions Chimiques

Types of Reactions: The compound can undergo various types of chemical reactions, such as:

Oxidation: : Functional groups can be oxidized to introduce new functionalities.

Reduction: : Reductive amination can be used to modify the amino group.

Substitution: : Halogen substitution on the phenyl ring can introduce different halides or other substituents.

Common Reagents and Conditions

Oxidation: : Use of oxidizing agents like KMnO₄ or PCC.

Reduction: : Employing reducing agents like NaBH₄ or hydrogen gas with catalysts.

Substitution: : Halogenation using NBS or electrophilic substitution using Friedel-Crafts conditions.

Major Products Formed

Oxidation: : Formation of carboxylic acids or ketones.

Reduction: : Secondary or tertiary amines.

Substitution: : Fluorinated or halogenated derivatives of the original compound.

Chemistry

Study of reactivity and interactions of multifunctional molecules.

Development of synthetic methodologies utilizing the unique structure of the compound.

Biology

Exploration of biochemical interactions and potential as a bioactive molecule.

Use as a tool in structural biology to study protein-ligand interactions.

Medicine

Investigation into its potential as a therapeutic agent.

Development of analogs for drug discovery.

Industry

Application in the synthesis of advanced materials.

Use in manufacturing of specialized chemicals or pharmaceutical intermediates.

Mécanisme D'action

The mechanism of action of 1-[3-[(3S,4S)-3-Amino-4-(4-fluorophenyl)piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one;hydrochloride involves multiple molecular targets and pathways:

Molecular Targets: : Potential binding to enzymes, receptors, or nucleic acids.

Pathways Involved: : The compound can influence cellular pathways related to signal transduction, metabolism, or gene expression.

Comparison

Compared to other piperidine or pyrrolidinone derivatives, this compound's unique fluorophenyl substitution and amine functionality distinguish its reactivity and binding characteristics.

It offers a unique profile in terms of solubility, stability, and potential bioactivity.

List of Similar Compounds

3-(4-Fluorophenyl)piperidine

Pyrrolidin-2-one derivatives without the piperidine side chain

Amino-substituted piperidines without the fluorophenyl group

This comprehensive overview highlights the versatile nature and broad potential applications of this compound. This compound stands out due to its intricate structure and multifaceted reactivity, making it a valuable subject for ongoing and future research.

Propriétés

IUPAC Name |

1-[3-[(3S,4S)-3-amino-4-(4-fluorophenyl)piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24FN3O2.ClH/c19-14-5-3-13(4-6-14)15-7-10-22(12-16(15)20)18(24)8-11-21-9-1-2-17(21)23;/h3-6,15-16H,1-2,7-12,20H2;1H/t15-,16+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYVPGKAULPBLG-IDVLALEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCC(=O)N2CCC(C(C2)N)C3=CC=C(C=C3)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1)CCC(=O)N2CC[C@H]([C@@H](C2)N)C3=CC=C(C=C3)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClFN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,5-Dimethoxyphenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2394950.png)

![N-[(2S)-2-Hydroxypropyl]-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2394953.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2394954.png)

![6-Chloro-2-[2-(phenylsulfanyl)-3-pyridinyl]-1,3-benzothiazole](/img/structure/B2394956.png)

![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2394960.png)

![4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-3-methoxy-1-methyl-1H-pyrazole](/img/structure/B2394963.png)

![N-(3-chloro-4-fluorophenyl)-2-[7-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]acetamide](/img/structure/B2394965.png)

![4-oxo-N-(4-(trifluoromethoxy)phenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2394969.png)